molecular formula C15H30N4O2 B14352282 6-Methyltetradec-7-enedihydrazide CAS No. 93218-01-0

6-Methyltetradec-7-enedihydrazide

Cat. No.: B14352282
CAS No.: 93218-01-0
M. Wt: 298.42 g/mol
InChI Key: XQDYVWIWAMWOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyltetradec-7-enedihydrazide is an organic compound with the molecular formula C15H30N4O It is a derivative of tetradecene, featuring a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyltetradec-7-enedihydrazide typically involves the reaction of 6-methyltetradec-7-ene with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Methyltetradec-7-enedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

6-Methyltetradec-7-enedihydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyltetradec-7-enedihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetradec-7-enedihydrazide: Similar structure but lacks the methyl group at the 6th position.

    Hexadecanedihydrazide: Longer carbon chain but similar functional groups.

    Octadecanedihydrazide: Even longer carbon chain with similar functional groups.

Uniqueness

6-Methyltetradec-7-enedihydrazide is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

CAS No.

93218-01-0

Molecular Formula

C15H30N4O2

Molecular Weight

298.42 g/mol

IUPAC Name

6-methyltetradec-7-enedihydrazide

InChI

InChI=1S/C15H30N4O2/c1-13(10-7-8-12-15(21)19-17)9-5-3-2-4-6-11-14(20)18-16/h5,9,13H,2-4,6-8,10-12,16-17H2,1H3,(H,18,20)(H,19,21)

InChI Key

XQDYVWIWAMWOGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)NN)C=CCCCCCC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.